molecular formula C15H19NO4 B7988002 trans-1-(Benzyloxycarbonyl)-6-methylpiperidine-3-carboxylic acid

trans-1-(Benzyloxycarbonyl)-6-methylpiperidine-3-carboxylic acid

Cat. No.: B7988002
M. Wt: 277.31 g/mol
InChI Key: WHBWAWHXIPKUMC-AAEUAGOBSA-N
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Description

trans-1-(Benzyloxycarbonyl)-6-methylpiperidine-3-carboxylic acid is a piperidine derivative featuring a benzyloxycarbonyl (Cbz) protecting group at the 1-position, a methyl substituent at the 6-position, and a carboxylic acid moiety at the 3-position. This compound is primarily utilized as a building block in organic synthesis, particularly in pharmaceutical research for constructing chiral intermediates or peptidomimetics .

Properties

IUPAC Name

(3S,6S)-6-methyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-11-7-8-13(14(17)18)9-16(11)15(19)20-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3,(H,17,18)/t11-,13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHBWAWHXIPKUMC-AAEUAGOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CN1C(=O)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@@H](CN1C(=O)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One common synthetic route involves the reaction of a suitable piperidine precursor with benzyl chloroformate to introduce the benzyloxycarbonyl group, followed by oxidation to form the carboxylic acid group . Industrial production methods may involve similar steps but are optimized for large-scale synthesis and may include additional purification steps to ensure high purity.

Chemical Reactions Analysis

trans-1-(Benzyloxycarbonyl)-6-methylpiperidine-3-carboxylic acid can undergo various chemical reactions, including:

Scientific Research Applications

trans-1-(Benzyloxycarbonyl)-6-methylpiperidine-3-carboxylic acid is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of trans-1-(Benzyloxycarbonyl)-6-methylpiperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, allowing the compound to interact with specific sites on the target molecule. The carboxylic acid group can form hydrogen bonds and ionic interactions, contributing to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Research Findings and Implications

  • Stereochemical impact : Cis isomers (e.g., ) may exhibit distinct biological interactions compared to trans configurations due to altered spatial arrangements.
  • Substituent effects : Trifluoromethyl groups enhance metabolic stability and lipophilicity, making such analogs valuable in drug design .
  • Synthetic utility : The discontinued status of the 6-methyl-Cbz compound highlights a shift toward more stable or functionally diverse derivatives (e.g., 5-methyl or trifluoromethyl variants) .

Biological Activity

Trans-1-(Benzyloxycarbonyl)-6-methylpiperidine-3-carboxylic acid is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a benzyloxycarbonyl (Cbz) group and a carboxylic acid functional group, which contribute to its reactivity and interaction with biological targets. Understanding its biological activity is crucial for exploring its potential therapeutic applications.

  • Molecular Formula : C₁₅H₁₉NO₄
  • Molecular Weight : 277.32 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including enzyme inhibition, receptor interaction, and potential anticancer properties.

1. Enzyme Inhibition

Preliminary studies indicate that this compound may interact with enzymes involved in metabolic pathways. Specific binding affinities and inhibitory effects are yet to be fully characterized, but initial findings suggest it could influence metabolic regulation, particularly through interactions with key enzymes.

2. Receptor Interaction

Research has identified potential interactions with various receptors, including the muscarinic acetylcholine receptor (M3R). Activation of M3R is linked to cell proliferation and resistance to apoptosis, suggesting that this compound could play a role in cancer progression .

3. Anticancer Activity

Recent studies have highlighted the anticancer potential of piperidine derivatives, including this compound. For instance, compounds with similar structures have shown cytotoxic effects in cancer cell lines, indicating that this compound may exhibit similar properties through mechanisms such as apoptosis induction .

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.

Study 1: Cytotoxicity Assessment

A comparative study assessed the cytotoxic effects of various piperidine derivatives on FaDu hypopharyngeal tumor cells. The results indicated that certain structural modifications led to enhanced cytotoxicity compared to standard chemotherapeutics like bleomycin. This suggests that this compound may also possess significant anticancer activity .

Study 2: Receptor Binding Affinity

Another investigation focused on the binding affinity of piperidine derivatives to M3R. It was found that compounds with specific substitutions exhibited higher binding affinities, which could correlate with enhanced biological activity. The implications for drug development targeting M3R are significant, as this receptor is involved in numerous physiological processes .

Data Table: Biological Activity Comparison

Compound NameStructureBiological Activity
This compoundStructurePotential enzyme inhibitor; anticancer properties
1-(Benzyloxycarbonyl)-4-methylpyrrolidine-3-carboxylic acidStructureVaries; potential for different pharmacological properties
(3R,5R)-1-Benzyloxycarbonyl-5-methylpiperidine-2-carboxylic acidStructureVariations in stereochemistry may influence activity

Q & A

Q. What methodologies validate the compound’s role in modulating autophagy?

  • Approach :
  • Fluorescence Microscopy : Track autophagosome formation using GFP-LC3 transfected cells.
  • Western Blotting : Measure LC3-II/LC3-I ratio and p62 degradation.
  • Inhibitor Studies : Co-treat with chloroquine to block autophagic flux and confirm mechanism .

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